C4 functionalization of isoxazoles typically requires -78°C lithiation with n-BuLi, a scale-up safety risk. Isoxazole-4-carbaldehyde bypasses this via a pre-installed formyl group, enabling safer, higher-yielding access to 4-substituted isoxazoles. • Avoids cryogenic lithiation, reducing process hazards and cost • Enables Wittig, reductive amination, and Hantzsch reactions without transition metals • Key precursor for MDR transporter inhibitors via 4-isoxazolyl dihydropyridines. Stable at ambient; shipped globally.
Isoxazole-4-carbaldehyde is a highly versatile heterocyclic building block featuring a formyl group at the electron-rich C4 position of the isoxazole ring. In industrial and pharmaceutical synthesis, it serves as a critical precursor for generating 4-substituted isoxazoles via reductive amination, Wittig olefination, and Knoevenagel condensations. Procurement of this pre-formylated scaffold bypasses the need for complex, cryogenic halogen-metal exchange reactions typically required to functionalize the C4 position from basic isoxazole or 4-haloisoxazole starting materials. Its stability under standard laboratory conditions and direct reactivity make it a highly practical intermediate for developing agrochemicals, multi-drug resistance (MDR) transporter inhibitors, and complex pharmacophores [1].
Substituting Isoxazole-4-carbaldehyde with its isomers, such as isoxazole-3-carbaldehyde or isoxazole-5-carbaldehyde, fundamentally alters the electronic distribution and spatial geometry of the resulting target molecules, leading to divergent structure-activity relationships (SAR) in biological assays. Furthermore, attempting to substitute the pre-formed aldehyde with 4-bromoisoxazole shifts the synthetic burden onto the manufacturer, requiring the use of highly reactive, moisture-sensitive organolithium reagents (e.g., n-BuLi) at cryogenic temperatures (-78 °C) for formylation. This substitution not only introduces significant scale-up risks and safety hazards but also typically results in lower overall yields compared to utilizing the commercially available, stable Isoxazole-4-carbaldehyde .
When synthesizing 4-substituted isoxazole derivatives, starting from 4-bromoisoxazole requires a halogen-metal exchange using n-butyllithium at -78 °C followed by quenching with DMF, a process fraught with moisture sensitivity and pyrophoric hazards. In contrast, procuring Isoxazole-4-carbaldehyde allows for direct downstream functionalization at ambient or mild reflux conditions, entirely eliminating the cryogenic step and improving process safety and throughput .
| Evidence Dimension | Reaction conditions for C4-formyl availability |
| Target Compound Data | Direct use at ambient/mild conditions (0-70 °C) |
| Comparator Or Baseline | 4-Bromoisoxazole (requires n-BuLi at -78 °C) |
| Quantified Difference | Elimination of -78 °C cryogenic requirement and pyrophoric reagents |
| Conditions | Industrial scale-up of 4-substituted isoxazoles |
Bypassing cryogenic organolithium steps significantly reduces manufacturing costs, safety risks, and batch-to-batch variability during scale-up.
Isoxazole-4-carbaldehyde demonstrates high reactivity in Wittig reactions, allowing for the efficient synthesis of 4-vinylisoxazoles. When reacted with alkyltriphenylphosphonium salts and potassium tert-butoxide in THF, the aldehyde undergoes full conversion to yield E-isomer predominant 4-alkenylisoxazoles in high yields (>70%), whereas attempting to couple vinyl groups directly to unactivated isoxazole cores or halides requires expensive palladium catalysts and extended reaction times [1].
| Evidence Dimension | Synthesis of 4-vinylisoxazoles |
| Target Compound Data | >70% yield via direct Wittig olefination (mild base, 0.5-2h) |
| Comparator Or Baseline | 4-Bromoisoxazole (requires Pd-catalyzed cross-coupling) |
| Quantified Difference | Avoidance of transition-metal catalysts and higher atom economy |
| Conditions | THF, potassium tert-butoxide, room temperature to reflux |
Direct olefination via the aldehyde is more cost-effective and avoids heavy metal contamination, which is critical for pharmaceutical intermediate synthesis.
In the development of multi-drug resistance (MDR) transporter inhibitors, Isoxazole-4-carbaldehyde is required for the Hantzsch synthesis of 4-isoxazolyl-1,4-dihydropyridines (IDHPs). The C4-aldehyde efficiently undergoes Knoevenagel condensation with ethyl acetoacetate in the presence of ammonia, directly yielding the target IDHP scaffold. Branching at the C4 position of the isoxazole ring, derived specifically from the 4-carbaldehyde, provides enhanced binding efficacy at the MDR-1 target compared to derivatives synthesized from 3- or 5-carbaldehydes, which exhibit divergent and less effective structure-activity relationships [1].
| Evidence Dimension | Binding efficacy and SAR trajectory |
| Target Compound Data | C4-branching yields optimal MDR-1 transporter binding |
| Comparator Or Baseline | Isoxazole-3-carbaldehyde / 5-carbaldehyde derivatives |
| Quantified Difference | Divergent SAR; C4 derivatives rank among the most efficacious |
| Conditions | Hantzsch dihydropyridine synthesis and PDSP screening |
Procuring the exact C4 isomer is non-negotiable for achieving the specific spatial geometry required for high-affinity target binding in medicinal chemistry.
Isoxazole-4-carbaldehyde is the optimal starting material for generating complex 4-substituted isoxazoles via reductive amination or Grignard additions. Its use is highly recommended in pharmaceutical scale-up campaigns where avoiding the cryogenic formylation of 4-haloisoxazoles is desired to improve safety and reduce manufacturing costs.
The compound is perfectly suited for Wittig olefination to produce 4-vinylisoxazoles, which are valuable precursors for further cycloadditions or polymerization. The aldehyde's high reactivity allows for transition-metal-free carbon-carbon bond formation, streamlining purification processes [1].
Due to its specific geometric and electronic properties, Isoxazole-4-carbaldehyde is the required precursor for the Hantzsch synthesis of 4-isoxazolyl-1,4-dihydropyridines (IDHPs). These compounds are critical in research targeting multi-drug resistance (MDR) transporters, where the C4-attachment is essential for optimal binding efficacy [2].